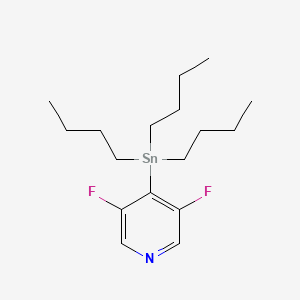

3,5-Difluoro-4-(tributylstannyl)pyridine

Description

The exact mass of the compound 3,5-Difluoro-4-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoro-4-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3,5-difluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBMRVUPEVXILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586032 | |

| Record name | 3,5-Difluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765916-82-3 | |

| Record name | 3,5-Difluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluoro-4-(tributylstannyl)pyridine CAS number 765916-82-3

An In-Depth Technical Guide to 3,5-Difluoro-4-(tributylstannyl)pyridine (CAS 765916-82-3): A Versatile Reagent for Complex Molecule Synthesis

Abstract and Strategic Overview

3,5-Difluoro-4-(tributylstannyl)pyridine is a specialized organotin reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a tributylstannyl group, which serves as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions, with a 3,5-difluoropyridine core. This heterocyclic moiety is a highly sought-after scaffold in modern drug design, as the pyridine ring is a common feature in FDA-approved pharmaceuticals, and the strategic placement of fluorine atoms can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the compound's properties, a plausible synthetic strategy, its core application in Stille cross-coupling, a field-proven experimental protocol, and a discussion of its strategic importance in the development of novel therapeutics.

Core Compound Profile: Properties and Safety

Physicochemical Data

A summary of the key physicochemical properties for 3,5-Difluoro-4-(tributylstannyl)pyridine is presented below. This data is essential for experimental planning, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 765916-82-3 | [3][4][5] |

| Molecular Formula | C₁₇H₂₉F₂NSn | [3][6][7] |

| Molecular Weight | 404.13 g/mol | [3][7] |

| Common Name | 3,5-Difluoro-4-(tributylstannyl)pyridine | [3] |

| Synonym | tributyl-(3,5-difluoropyridin-4-yl)stannane | [6] |

| Typical Purity | ≥97% | [3] |

| Classification | Heterocyclic Building Block | [3] |

Safety, Handling, and Storage

As with all organotin compounds, 3,5-Difluoro-4-(tributylstannyl)pyridine must be handled with extreme caution due to its presumed toxicity. The safety profile is extrapolated from data on analogous tributylstannyl pyridine compounds.

-

Hazard Profile : Organotin compounds are generally toxic if swallowed, harmful upon skin contact, and can cause severe skin and eye irritation.[8][9] There is evidence that some organotin compounds may cause damage to fertility or the unborn child and can lead to organ damage through prolonged or repeated exposure.[8][10] They are also classified as very toxic to aquatic life with long-lasting effects.[8][10]

-

Handling Protocols :

-

Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Avoid all personal contact. Do not ingest, inhale, or allow contact with skin or eyes.[11]

-

All equipment and glassware should be designated for organotin use or thoroughly decontaminated after use.

-

-

Storage Conditions :

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Keep the container tightly sealed and stored under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[8]

-

For long-term stability and to maintain product quality, refrigeration is often recommended.[8]

-

Synthesis and Characterization

While 3,5-Difluoro-4-(tributylstannyl)pyridine is commercially available, understanding its synthesis provides insight into potential impurities and reaction pathways. A common and logical approach involves the stannylation of a pre-functionalized pyridine ring.

Plausible Synthetic Workflow

The synthesis would likely proceed via a halogen-metal exchange followed by quenching with an electrophilic tin source. Starting from 4-bromo-3,5-difluoropyridine, a directed lithiation can be achieved at low temperatures, which is then trapped by tributyltin chloride to yield the final product.

Caption: Plausible synthesis of the title compound.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 3,5-Difluoro-4-(tributylstannyl)pyridine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance.[12][13]

The Catalytic Cycle: Mechanism of Action

The Stille coupling proceeds through a well-established catalytic cycle involving a Pd(0) species. The causality of the cycle is critical to understanding reaction optimization.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation : The organostannane reagent (R²-SnBu₃) exchanges its organic group (the 3,5-difluoropyridinyl moiety) with the halide on the Pd(II) center. This step regenerates a tributyltin halide byproduct.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]

- 4. 765916-82-3|3,5-Difluoro-4-(tributylstannyl)pyridine|3,5-Difluoro-4-(tributylstannyl)pyridine|MFCD09025762-范德生物科技公司 [bio-fount.com]

- 5. 3,5-Difluoro-4-(tributylstannyl)pyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. PubChemLite - 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn) [pubchemlite.lcsb.uni.lu]

- 7. 3,5-DIFLUORO-4-(TRIBUTYLSTANNYL)PYRIDINE | 765916-82-3 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Difluoro-4-(tributylstannyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3,5-Difluoro-4-(tributylstannyl)pyridine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 3,5-difluoropyridine scaffold, in particular, has emerged as a privileged structural motif in medicinal chemistry, finding application in the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer.[3] 3,5-Difluoro-4-(tributylstannyl)pyridine serves as a versatile synthetic intermediate, enabling the introduction of this valuable pharmacophore into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4]

Physicochemical Properties

While specific experimental data for the physical properties of 3,5-Difluoro-4-(tributylstannyl)pyridine are not extensively reported in publicly available literature, its characteristics can be inferred from data on analogous organotin compounds and its constituent parts.

| Property | Value/Information | Source |

| Molecular Formula | C₁₇H₂₉F₂NSn | [5][6] |

| Molecular Weight | 404.13 g/mol | [5][6] |

| CAS Number | 765916-82-3 | [5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not reported; likely high due to the tributyltin group | Inferred |

| Melting Point | Not reported | Inferred |

| Solubility | Expected to be soluble in non-polar organic solvents like THF, toluene, and diethyl ether. | Inferred |

| Density | Not reported | Inferred |

| Purity | Commercially available with a purity of ≥97% | [5] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the tributyltin group, typically appearing as overlapping multiplets in the upfield region (δ 0.8-1.6 ppm). The aromatic protons of the pyridine ring would appear as a singlet or a narrow multiplet in the downfield region (δ ~8.5 ppm).

-

¹³C NMR: The spectrum would display resonances for the butyl chains and the aromatic carbons of the difluoropyridine ring. The carbon attached to the tin atom would exhibit satellite peaks due to coupling with the tin isotopes.

-

¹⁹F NMR: The two equivalent fluorine atoms would give rise to a single resonance, likely appearing as a singlet or a complex multiplet due to coupling with neighboring protons and the tin atom.

-

¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift characteristic of tetraorganostannanes.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups. Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 406.13628.[6]

Synthesis and Purification

The synthesis of 3,5-Difluoro-4-(tributylstannyl)pyridine is not explicitly detailed in the surveyed literature. However, a highly plausible and commonly employed synthetic route for analogous compounds involves the ortho-lithiation of a substituted pyridine followed by quenching with an electrophile.[7][8]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3,5-Difluoro-4-(tributylstannyl)pyridine.

Detailed Experimental Protocol (Hypothetical)

Rationale: The fluorine atoms at the 3 and 5 positions of the pyridine ring are electron-withdrawing, which acidifies the protons at the 2, 4, and 6 positions. However, directed ortho-metalation is a powerful tool for regioselective functionalization.[7][8] The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the 4-position due to a combination of electronic and steric effects. The resulting organolithium species is a potent nucleophile that can react with an electrophile like tributyltin chloride to form the desired product.

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C (dry ice/acetone bath). Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium to generate LDA in situ. The solution is stirred at -78 °C for 30 minutes.

-

Lithiation: A solution of 3,5-difluoropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Quenching: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-Difluoro-4-(tributylstannyl)pyridine.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 3,5-Difluoro-4-(tributylstannyl)pyridine lies in its application as a nucleophilic partner in Stille cross-coupling reactions.[4] This reaction enables the formation of carbon-carbon bonds between the difluoropyridinyl moiety and various sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides/triflates).

The Stille Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille coupling is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups.[9]

Catalytic Cycle of the Stille Coupling:

Caption: The catalytic cycle of the Stille cross-coupling reaction.

General Protocol for a Stille Coupling Reaction

Rationale: The choice of catalyst, ligand, solvent, and additives is crucial for a successful Stille coupling. A common catalyst is tetrakis(triphenylphosphine)palladium(0) or a combination of a Pd(II) precatalyst and a phosphine ligand. Non-polar, aprotic solvents like toluene or dioxane are typically used. Additives such as copper(I) iodide can accelerate the transmetalation step.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube is added the aryl halide/triflate, 3,5-Difluoro-4-(tributylstannyl)pyridine (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives (e.g., CuI).

-

Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired coupled product. A common issue with Stille couplings is the removal of the toxic tributyltin byproducts. This can often be achieved by a workup with a saturated aqueous solution of potassium fluoride, which precipitates the tin as insoluble tributyltin fluoride.

Applications in Medicinal Chemistry

The 3,5-difluoropyridine moiety has been incorporated into a variety of drug candidates. Its presence can lead to improved potency, selectivity, and pharmacokinetic properties.

-

Anti-inflammatory Agents: The 3,5-dichloropyridine scaffold, a close analog, has been used to develop potent P2X7 receptor antagonists for the treatment of inflammatory diseases.[10] The 3,5-difluoro analogue is expected to have similar applications with potentially improved properties.

-

Anti-cancer Drugs: The 3,5-dichloropyridine moiety has also been incorporated into fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy.[10] The unique electronic properties of the 3,5-difluoropyridine ring make it an attractive alternative for the design of new kinase inhibitors.

Safety and Handling

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Toxicity: Tributyltin compounds are known to be potent endocrine disruptors and immunotoxicants. Acute exposure can cause skin and eye irritation. Chronic exposure can lead to more severe health effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Waste Disposal: All organotin waste must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

3,5-Difluoro-4-(tributylstannyl)pyridine is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to participate in Stille cross-coupling reactions allows for the efficient introduction of the medicinally important 3,5-difluoropyridine scaffold. While detailed experimental data on its physical properties are sparse, its synthesis and reactivity can be reliably predicted based on well-established principles of organometallic chemistry. Proper handling and disposal of this toxic reagent are paramount to ensure laboratory safety.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Difluoropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Difluoropyridine: A Versatile Intermediate for Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). The Chemical Versatility of 3,5-Difluoropyridine: A Cornerstone in Organic Synthesis. Retrieved from [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of Pyrylium tetrafluoroborate (Pyry-BF4). Retrieved from [Link]

-

Journal of the American Chemical Society. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 3,5-Difluoro-4-(tributylstannyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Fluoro-5-(tributylstannyl)pyridine, 1 gram, Reagent Grade. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]

- 6. PubChemLite - 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn) [pubchemlite.lcsb.uni.lu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. uwindsor.ca [uwindsor.ca]

A-Technical-Guide-to-the-Synthesis-of-3,5-Difluoro-4-(tributylstannyl)pyridine

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 3,5-Difluoro-4-(tributylstannyl)pyridine, a key building block in medicinal chemistry and materials science. This document outlines the strategic approach, underlying mechanistic principles, a step-by-step experimental procedure, purification techniques, and critical safety considerations. The synthesis leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for accessing this valuable organostannane reagent.

Introduction: Strategic Importance

3,5-Difluoro-4-(tributylstannyl)pyridine is a highly valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its utility stems from the presence of the tributylstannyl group, which can be efficiently coupled with a wide range of organic halides and triflates. The difluoropyridine core is a prevalent motif in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, having a reliable synthetic route to this building block is of paramount importance for the rapid exploration of chemical space in drug discovery programs.

Synthesis Strategy: The Power of Directed ortho-Metalation (DoM)

The chosen synthetic route relies on the principle of Directed ortho-Metalation (DoM).[1][2] DoM is a potent strategy for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[1][3] In this case, the nitrogen atom of the pyridine ring and the two fluorine atoms cooperatively act as a powerful DMG.

The overall transformation is a two-step, one-pot procedure:

-

Deprotonation: 3,5-Difluoropyridine is treated with a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), at low temperature. The LDA selectively removes the proton at the C4 position, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms and the coordinating effect of the pyridine nitrogen.[4] This generates a highly reactive 3,5-difluoro-4-lithiopyridine intermediate in situ.

-

Stannylation: The lithiated intermediate is then quenched with an electrophile, tributyltin chloride, to afford the desired product, 3,5-Difluoro-4-(tributylstannyl)pyridine.[5]

The reaction is performed at a cryogenic temperature (-78 °C) to ensure kinetic control and prevent side reactions, such as decomposition of the lithiated intermediate or nucleophilic attack by the base on the pyridine ring.[6][7]

Reaction Mechanism Diagram

Caption: Step-by-step experimental workflow for the synthesis.

-

LDA Preparation: To a flame-dried 100 mL three-neck flask under an inert atmosphere, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: Re-cool the freshly prepared LDA solution to -78 °C. In a separate flask, prepare a solution of 3,5-difluoropyridine (1.15 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated pyridine species.

-

Stannylation (Quench): Add tributyltin chloride (3.0 mL, 11.0 mmol) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of tributyltin chloride is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). To help remove tin byproducts, the combined organic layers can be washed with a 1M aqueous KF solution. [8]This will precipitate tributyltin fluoride, which can often be removed by filtration through a pad of Celite. [8]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification and Characterization

Organotin compounds can be challenging to purify due to the presence of nonpolar tin byproducts. [9][10]

Purification

The crude product is best purified by flash column chromatography on silica gel. [9]

-

Stationary Phase: Silica gel (230-400 mesh). It can be advantageous to use silica gel treated with a small amount of triethylamine (~1-2% v/v in the eluent) or potassium carbonate (10% w/w mixed with the silica) to prevent degradation of the organostannane on the acidic silica and to aid in the removal of tin halide impurities. [9][11]* Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective.

-

Monitoring: The progress of the chromatography should be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.

The purified product, 3,5-Difluoro-4-(tributylstannyl)pyridine, is typically obtained as a colorless oil.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₇H₂₉F₂NSn [12][13]* Molecular Weight: 404.13 g/mol [13][14]* ¹H NMR (CDCl₃): The spectrum should show characteristic signals for the tributyl groups (multiplets between ~0.9 and 1.6 ppm) and a signal for the pyridine proton at C2/C6.

-

¹⁹F NMR (CDCl₃): A single resonance is expected for the two equivalent fluorine atoms.

-

¹³C NMR (CDCl₃): Signals corresponding to the pyridine ring carbons and the butyl group carbons will be present. Satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are a definitive indicator of the organostannane's formation.

-

Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for tin.

Safety and Handling Considerations

It is imperative to conduct a thorough risk assessment before beginning this synthesis.

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. [15]It also reacts violently with water. [15]It must be handled under a strict inert atmosphere using proper syringe and cannula techniques. [16]Always wear fire-resistant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.

-

Organotin Compounds: Tributyltin chloride and the final product are toxic. [17][18]They can be absorbed through the skin and are harmful if inhaled or ingested. [17]Handle these compounds in a well-ventilated fume hood and wear appropriate PPE. All tin-containing waste must be disposed of according to institutional and environmental regulations.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried (e.g., oven or flame-dried), and all solvents must be anhydrous.

References

-

ResearchGate. (2015, October 15). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? [Online discussion]. Available: [Link]

-

ACS Publications. A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry. Available: [Link]

-

Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Available: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available: [Link]

-

PubChem. 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn). Available: [Link]

- Google Patents. (CN104610343A). One-pot synthesis method of iodomethyl tributyltin.

-

ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Available: [Link]

-

Wikipedia. Directed ortho metalation. Available: [Link]

-

University of Wisconsin-Madison. Directed (ortho) Metallation. Available: [Link]

-

Organic Chemistry Portal. Directed Ortho Metalation (DOM). Available: [Link]

-

Mortier, J. Directed Ortho Metalation. Unblog.fr. Available: [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available: [Link]

-

Wikipedia. Organotin chemistry. Available: [Link]

-

Arkat USA. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available: [Link]

-

Loba Chemie. TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS Safety Data Sheet. Available: [Link]

-

National Institutes of Health (NIH). (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available: [Link]

-

AbacipharmTech. 3,5-Difluoro-4-(tributylstannyl)pyridine. Available: [Link]

-

ResearchGate. ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Available: [Link]

-

ResearchGate. Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. Available: [Link]

-

Wikipedia. n-Butyllithium. Available: [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. baranlab.org [baranlab.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. CN104610343A - One-pot synthesis method of iodomethyl tributyltin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 11. sdlookchem.com [sdlookchem.com]

- 12. PubChemLite - 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn) [pubchemlite.lcsb.uni.lu]

- 13. 3,5-DIFLUORO-4-(TRIBUTYLSTANNYL)PYRIDINE | 765916-82-3 [chemicalbook.com]

- 14. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]

- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]

3,5-Difluoro-4-(tributylstannyl)pyridine molecular structure and weight

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of 3,5-Difluoro-4-(tributylstannyl)pyridine, a pivotal organometallic reagent in contemporary synthetic chemistry. Its distinct electronic and structural characteristics establish it as an indispensable building block for the synthesis of intricate molecules, especially within the pharmaceutical and materials science domains. This document elucidates its molecular structure, physicochemical properties, synthesis, and principal applications, with an emphasis on the foundational chemical principles and pragmatic experimental considerations.

Introduction: The Strategic Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can profoundly modify their biological and chemical attributes. Within drug discovery, fluorination can augment metabolic stability, enhance binding affinity, and modulate pKa. The pyridine framework is a prevalent motif in pharmaceuticals and agrochemicals. The amalgamation of these features in molecules such as 3,5-Difluoro-4-(tributylstannyl)pyridine yields a potent synthon for inserting a difluoropyridyl moiety into a target structure. The tributylstannyl group functions as a versatile handle for a variety of cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds with high precision and efficiency. A nuanced understanding of this reagent is therefore essential for any researcher aiming to harness its synthetic capabilities.

Molecular Structure and Physicochemical Properties

The molecular architecture of 3,5-Difluoro-4-(tributylstannyl)pyridine is central to its reactivity. The two fluorine atoms positioned ortho to the tin-bearing carbon exert a potent electron-withdrawing influence, which affects the polarity of the C-Sn bond and the overall electron density of the pyridine ring.

Molecular Formula and Weight

This data is fundamental for accurate stoichiometric calculations in the planning of chemical reactions.

Structural Analysis

The defining structural characteristics of 3,5-Difluoro-4-(tributylstannyl)pyridine are the planar, aromatic pyridine ring and the tetrahedral geometry surrounding the tin atom. The C-F bonds are robust and generally unreactive under standard cross-coupling conditions. Conversely, the C-Sn bond represents the reactive center, actively participating in the transmetalation phase of the Stille coupling catalytic cycle.

Table 1: Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₉F₂NSn[1][2][3][4] |

| Molecular Weight | 404.13 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

| CAS Number | 765916-82-3[1][2][3] |

Synthesis and Mechanistic Considerations

The predominant synthetic route to 3,5-Difluoro-4-(tributylstannyl)pyridine entails the deprotonation of 3,5-difluoropyridine with a potent base, followed by quenching with a tributyltin electrophile, such as tributyltin chloride.

Synthetic Workflow

Caption: General synthetic scheme for 3,5-Difluoro-4-(tributylstannyl)pyridine.

Detailed Experimental Protocol

Materials:

-

3,5-Difluoropyridine

-

Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)

-

Tributyltin chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, dropping funnel, and an inert gas inlet, is charged with anhydrous THF.

-

Deprotonation: The THF is cooled to -78 °C. A solution of 3,5-difluoropyridine in THF is added dropwise to a pre-cooled solution of LDA in THF. The mixture is stirred at -78 °C for 1-2 hours.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford the pure product.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The structure of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) and mass spectrometry.

Applications in Cross-Coupling Reactions: The Stille Coupling

3,5-Difluoro-4-(tributylstannyl)pyridine is a premier reagent for the Stille cross-coupling reaction, a potent and versatile method for forging carbon-carbon bonds. This reaction facilitates the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.

Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Mechanistic Insights

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: This is the rate-determining step where the 3,5-difluoropyridyl group is transferred from the tin atom to the palladium center. The electron-withdrawing nature of the fluorine atoms can influence the rate of this step.

-

Reductive Elimination: The two organic moieties on the palladium complex reductively eliminate to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

The judicious selection of the palladium source, ligands, and solvent is paramount for optimizing the reaction yield and minimizing side reactions.

Conclusion

3,5-Difluoro-4-(tributylstannyl)pyridine stands as a highly valuable and adaptable reagent in the arsenal of synthetic organic chemistry. Its well-defined molecular structure and predictable reactivity in Stille cross-coupling reactions render it an indispensable tool for the assembly of complex molecules featuring the 3,5-difluoropyridyl scaffold. A comprehensive grasp of its synthesis, handling, and reaction mechanisms, as detailed in this guide, is crucial for its efficacious application in research and development, particularly in the quest for novel pharmaceuticals and advanced materials.

References

-

AbacipharmTech. (n.d.). 3,5-Difluoro-4-(tributylstannyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-difluoro-4-(tributylstannyl)pyridine. Retrieved from [Link]

Sources

- 1. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]

- 2. 3,5-Difluoro-4-(tributylstannyl)pyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3,5-DIFLUORO-4-(TRIBUTYLSTANNYL)PYRIDINE | 765916-82-3 [chemicalbook.com]

- 4. PubChemLite - 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to 3,5-Difluoro-4-(tributylstannyl)pyridine: Commercial Availability, Purity, and Application

Introduction

3,5-Difluoro-4-(tributylstannyl)pyridine is a pivotal organometallic reagent, particularly valued in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where it serves as a versatile building block for introducing the 3,5-difluoropyridin-4-yl moiety. The electronic properties of the difluorinated pyridine ring make it a desirable component in many biologically active compounds. This guide provides an in-depth technical overview of its commercial availability, purity standards, analytical characterization, and best practices for handling and application, tailored for researchers, scientists, and professionals in drug development.

Commercial Landscape and Availability

3,5-Difluoro-4-(tributylstannyl)pyridine, identified by its CAS number 765916-82-3, is commercially available from a range of specialized chemical suppliers. The compound's molecular formula is C₁₇H₂₉F₂NSn, with a molecular weight of 404.13 g/mol .[1][2]

| Supplier Category | Typical Purity | Notes |

| Research Chemicals | ≥97% | Often sold in smaller quantities (e.g., 100 mg to 5 g) suitable for laboratory-scale synthesis and screening.[2] |

| Custom Synthesis | Project-dependent | Available in larger quantities with purity specifications tailored to the client's requirements. |

It is crucial for researchers to source this reagent from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA) detailing the purity and identification of any impurities.

Purity: A Critical Determinant of Reactivity and Reproducibility

The purity of 3,5-Difluoro-4-(tributylstannyl)pyridine is paramount for its successful application in synthesis, particularly in sensitive catalytic cycles like the Stille reaction. Impurities can lead to diminished yields, side reactions, and difficulties in purification of the final product.

Common Impurities and Their Origins

While specific impurity profiles are proprietary to the manufacturer, an understanding of the potential synthetic routes allows for the prediction of likely contaminants:

-

Residual Starting Materials: Incomplete reaction of the starting materials can lead to their presence in the final product.

-

Homocoupled Byproducts: A common side reaction in the synthesis of organostannanes is the formation of dimers of the organotin reagent.[3]

-

De-stannylated Compound (3,5-Difluoropyridine): The C-Sn bond can be labile under certain conditions, leading to the formation of the corresponding protonated pyridine.

-

Oxidized Species: Organotin compounds can be sensitive to air, leading to the formation of tin oxides, such as (Bu₃Sn)₂O.[3]

Impact of Impurities on Synthetic Applications

In the context of a Stille cross-coupling reaction, impurities can have the following detrimental effects:

-

Catalyst Poisoning: Certain impurities can deactivate the palladium catalyst, leading to incomplete conversion.

-

Competitive Reactions: The presence of other reactive species can lead to the formation of undesired byproducts, complicating the purification process.

-

Inaccurate Stoichiometry: The presence of non-reactive impurities leads to an overestimation of the amount of active reagent, affecting the stoichiometry of the reaction and potentially reducing the yield.

Analytical Characterization for Quality Control

A multi-technique approach is essential for the comprehensive quality control of 3,5-Difluoro-4-(tributylstannyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) | Key Features |

| ¹H NMR | 8.2-8.5 (pyridyl-H), 0.9-1.6 (tributyl-H) | Integration of the pyridyl and tributyl protons can give a preliminary indication of purity. |

| ¹³C NMR | 150-165 (C-F), 140-150 (pyridyl-C), 9-30 (tributyl-C) | The number of signals will confirm the symmetry of the molecule. |

| ¹⁹F NMR | -80 to -120 | A single signal is expected for the two equivalent fluorine atoms. |

| ¹¹⁹Sn NMR | -70 to -40 | The chemical shift is sensitive to the coordination environment of the tin atom. |

Chromatographic and Mass Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are crucial for separating and identifying impurities.

Illustrative HPLC-MS Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a formic acid additive.

-

Detector: UV-Vis and Mass Spectrometer (ESI+).

Illustrative GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Detector: Mass Spectrometer (EI).

The mass spectrometer will readily identify the parent ion and characteristic fragmentation patterns of the tributyltin moiety.

Synthesis and Purification Strategies

While specific industrial syntheses are proprietary, the preparation of analogous aryl stannanes often involves the reaction of an organolithium or Grignard reagent with a tributyltin halide.

General Purification Protocol: Flash Column Chromatography

Purification of organostannanes can be challenging due to their non-polar nature and the presence of structurally similar byproducts. Flash column chromatography on silica gel is a common laboratory-scale technique.[5]

Step-by-Step Protocol:

-

Slurry Preparation: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexanes).

-

Column Packing: A silica gel column is packed using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate). To mitigate potential degradation on acidic silica, the silica can be pre-treated with a solvent system containing 1-3% triethylamine.[5]

-

Loading: The dissolved product is carefully loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed by TLC or another appropriate method to identify the pure product.

Workflow for Purification of Organostannanes

Caption: A generalized workflow for the purification of 3,5-Difluoro-4-(tributylstannyl)pyridine.

Handling, Storage, and Safety

Organotin compounds, including 3,5-Difluoro-4-(tributylstannyl)pyridine, are toxic and require careful handling.[6][7]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7]

-

Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[7]

Storage and Stability

Organostannanes are generally stable to air and moisture, which is an advantage in their application.[3] However, for long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This minimizes the risk of degradation through oxidation or hydrolysis.

Application in Stille Cross-Coupling Reactions

The primary application of 3,5-Difluoro-4-(tributylstannyl)pyridine is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3] This reaction forms a carbon-carbon bond between the difluoropyridine ring and an organic electrophile (e.g., an aryl or vinyl halide or triflate).

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The high purity of the 3,5-Difluoro-4-(tributylstannyl)pyridine is critical at the transmetalation step to ensure the efficient transfer of the desired difluoropyridyl group to the palladium center.

Conclusion

3,5-Difluoro-4-(tributylstannyl)pyridine is an indispensable reagent for the synthesis of complex difluoropyridine-containing molecules. A thorough understanding of its commercial availability, purity assessment, and proper handling is essential for its effective and safe use in research and development. Researchers are advised to source high-purity material from reputable suppliers and to employ a comprehensive suite of analytical techniques to verify its quality before use in sensitive synthetic applications.

References

-

Stille reaction. In: Wikipedia. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Supplementary Information for: All manipulations of oxygen- and moisture-sensitive materials were conducted with a standard. The Royal Society of Chemistry. [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. [Link]

-

The Stille Reaction. Chem 115 Myers. [Link]

-

Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]

-

Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

-

An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. 3,5-DIFLUORO-4-(TRIBUTYLSTANNYL)PYRIDINE | 765916-82-3 [chemicalbook.com]

- 2. 765916-82-3 | 3,5-Difluoro-4-(tributylstannyl)pyridine - Moldb [moldb.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Purification [chem.rochester.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Stability and Storage of 3,5-Difluoro-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(tributylstannyl)pyridine is a key organometallic intermediate utilized in a variety of cross-coupling reactions, most notably the Stille coupling, for the synthesis of complex pharmaceutical compounds. The presence of the tributylstannyl group facilitates the formation of new carbon-carbon bonds, while the difluorinated pyridine core is a prevalent motif in many biologically active molecules. The efficacy and reproducibility of synthetic routes employing this reagent are intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of 3,5-Difluoro-4-(tributylstannyl)pyridine and outlines best practices for its storage and handling to ensure its integrity over time.

I. Chemical Profile and Inherent Instabilities

3,5-Difluoro-4-(tributylstannyl)pyridine (C₁₇H₂₉F₂NSn) is a high-value reagent whose utility is predicated on the integrity of the carbon-tin bond.[1][2] However, like many organotin compounds, it is susceptible to degradation through several pathways, primarily driven by environmental factors. Understanding these vulnerabilities is paramount for its effective use.

Key Molecular Liabilities:

-

Carbon-Tin Bond Cleavage: The C-Sn bond is the most labile part of the molecule and is susceptible to cleavage by electrophiles and protic sources. This process, known as destannylation, is a primary degradation pathway.

-

Oxidation: Organotin compounds can be sensitive to atmospheric oxygen.[3] Oxidation can lead to the formation of tin oxides and other byproducts, reducing the potency of the reagent.

-

Hydrolysis: Moisture is a significant threat to the stability of 3,5-Difluoro-4-(tributylstannyl)pyridine.[4] Reaction with water can lead to the formation of tin hydroxides and the corresponding protodestannylated pyridine, 3,5-difluoropyridine.

II. Recommended Storage Conditions

The primary goal of any storage protocol for 3,5-Difluoro-4-(tributylstannyl)pyridine is to mitigate the risks of destannylation, oxidation, and hydrolysis. Based on the known reactivity of organotin compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of chemical degradation and minimizes the likelihood of thermal decomposition. Some similar organotin compounds are explicitly recommended for storage at this temperature.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding atmospheric oxygen and moisture.[3][6][7] |

| Light | Amber or Opaque Container | While specific photolability data for this compound is not readily available, substituted pyridines can undergo photodegradation.[8] Protection from light is a prudent precautionary measure. |

| Container | Tightly Sealed, Dry Glassware | Prevents ingress of moisture and air. Glass is generally preferred for its inertness. Sure/Seal™ bottles are ideal for maintaining an inert atmosphere.[3] |

III. Experimental Protocol for Stability Assessment

To ensure the quality of 3,5-Difluoro-4-(tributylstannyl)pyridine, particularly for long-term storage or when using a new batch, a stability assessment is recommended. The following protocol outlines a systematic approach to evaluating the compound's integrity over time.

Objective: To determine the degradation rate of 3,5-Difluoro-4-(tributylstannyl)pyridine under various storage conditions.

Materials:

-

3,5-Difluoro-4-(tributylstannyl)pyridine

-

Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (NMR tubes, vials with septa)

-

Syringes and needles

Methodology:

-

Initial Analysis (T=0):

-

Under an inert atmosphere, dissolve a known quantity of 3,5-Difluoro-4-(tributylstannyl)pyridine in anhydrous CDCl₃.

-

Acquire a proton (¹H) and fluorine (¹⁹F) NMR spectrum. The ¹H NMR should show characteristic signals for the tributyl groups and the pyridine ring protons. The ¹⁹F NMR will provide a clear signal for the fluorine atoms.

-

This initial spectrum will serve as the baseline for purity assessment.

-

-

Sample Preparation for Storage Conditions:

-

Prepare multiple small-volume aliquots of the neat compound in dry, inert-atmosphere vials.

-

Divide the samples into different storage conditions to be tested (e.g., -20°C under argon, 4°C under argon, room temperature under argon, and room temperature exposed to air as a control).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

-

Prepare an NMR sample as described in step 1.

-

Acquire ¹H and ¹⁹F NMR spectra.

-

-

Data Analysis:

-

Compare the NMR spectra from each time point to the initial T=0 spectrum.

-

Look for the appearance of new signals that may indicate degradation products, such as 3,5-difluoropyridine (from protodestannylation).

-

Quantify the extent of degradation by integrating the signals of the parent compound and any identified degradation products.

-

Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of 3,5-Difluoro-4-(tributylstannyl)pyridine.

IV. Handling and Safety Precautions

Organotin compounds are highly toxic and should be handled with extreme care.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[3]

-

Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for transferring the reagent to maintain an inert atmosphere and prevent exposure.[3]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[4] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

V. Logical Framework for Ensuring Reagent Integrity

The following diagram illustrates the decision-making process for handling and using 3,5-Difluoro-4-(tributylstannyl)pyridine to ensure experimental success.

Caption: Decision framework for ensuring the integrity of 3,5-Difluoro-4-(tributylstannyl)pyridine.

VI. Conclusion

The stability of 3,5-Difluoro-4-(tributylstannyl)pyridine is critical for its successful application in synthetic chemistry. By understanding its inherent chemical liabilities and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. The recommendations outlined in this guide, including storage at -20°C under an inert atmosphere and routine quality control via NMR spectroscopy, provide a robust framework for maintaining the quality of 3,5-Difluoro-4-(tributylstannyl)pyridine.

References

- 1. 3,5-DIFLUORO-4-(TRIBUTYLSTANNYL)PYRIDINE | 765916-82-3 [chemicalbook.com]

- 2. PubChemLite - 3,5-difluoro-4-(tributylstannyl)pyridine (C17H29F2NSn) [pubchemlite.lcsb.uni.lu]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Tributyltin (TBT) Compounds in Research

<An In-depth Technical Guide for Researchers

Introduction: The Double-Edged Sword of Tributyltin in Research

Tributyltin (TBT) and its derivatives are organotin compounds that have found utility in various industrial and research applications due to their potent biocidal properties.[1] In the laboratory, TBT compounds are instrumental in studies ranging from toxicology and environmental science to materials science. However, their efficacy is intrinsically linked to their high toxicity, posing significant risks to researchers and the environment.[2][3] This guide provides an in-depth technical overview of the hazards and toxicological profile of TBT compounds. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to handle these substances safely and responsibly, ensuring both personal safety and the integrity of their research.

Part 1: The Toxicological Profile of Tributyltin - A Multi-System Threat

The toxicity of organotin compounds is significantly influenced by the number and length of the alkyl chains attached to the tin atom.[2] TBT, with its three butyl groups, exhibits a formidable toxicological profile, affecting multiple biological systems through various mechanisms.[4]

Endocrine Disruption: A Primary Mechanism of Action

TBT is a well-established endocrine-disrupting chemical (EDC).[5][6] Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ).[5] This interference can disrupt hormonal signaling pathways, leading to a cascade of adverse effects on reproductive, developmental, and metabolic processes.[5][6]

In females, TBT exposure has been shown to disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is the central modulator of reproductive function.[7] This can lead to reduced gonadotropin-releasing hormone (GnRH) expression, impaired ovarian folliculogenesis and steroidogenesis, and disrupted ovulation.[7] In some aquatic species, TBT is known to cause "imposex," the development of male characteristics in females.[2][8] One of the earliest theories for this was the inhibition of the aromatase enzyme, which converts androgens to estrogens, leading to an accumulation of androgens.[8]

Immunotoxicity: A Silent Assault on the Immune System

TBT compounds are potent immunotoxicants.[1][2] Exposure can lead to thymic atrophy (a reduction in the size of the thymus gland) and a decrease in circulating lymphocytes.[1] The immunotoxicity is associated with thymocyte apoptosis (programmed cell death of thymus cells), a process mediated by the Fas/FasL pathway.[2] Ligation of Fas with its ligand (FasL) activates a caspase cascade that initiates apoptosis.[2] TBT has also been shown to suppress both humoral and cellular immune responses and modulate the release of cytokines like Tumor Necrosis Factor (TNF) and Interferon-gamma (IFN-γ).[2] In murine models, TBT exposure has been linked to apoptosis of pro-B cells and has been shown to directly affect the differentiation of B cells.[1]

Neurotoxicity: Damaging the Central Nervous System

While less potent than trimethyltin and triethyltin compounds, TBT still exhibits significant neurotoxic effects.[9][10] Exposure can induce apoptosis in brain cells and lead to an increase in reactive oxygen species (ROS) and nitric oxide levels, contributing to oxidative stress.[9][11] Studies in fish have shown that TBT exposure can influence schooling, sensory, and motor functions.[9][12] In zebrafish, chronic exposure to TBT resulted in altered physiological stress responses and neurotoxicity, including changes in the activity of acetylcholinesterase and monoamine oxidase, and altered levels of neurotransmitters like dopamine and 5-hydroxytryptamine.[13][14]

Multi-Organ Toxicity: A Widespread Impact

TBT's toxicity is not confined to specific systems; it can cause damage to multiple organs.[2]

-

Hepatotoxicity (Liver Damage): Subchronic exposure to low doses of TBT can result in liver damage. The mechanism involves TBT-mediated oxidative stress, which induces impairments in liver function.[2] TBT exposure can also cause endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR).[2]

-

Nephrotoxicity (Kidney Damage): TBT can lead to kidney damage by causing deficiencies in antioxidant defense systems. This results in the uncontrolled generation of ROS, leading to lipid peroxidation, abnormal cellular function, and cell death in renal tissue.[2]

-

Dermal and Respiratory Effects: TBT compounds are highly irritating to the skin and can cause chemical burns with even brief exposure to high concentrations.[2] Occupational exposure to TBT dusts and vapors has been associated with skin irritation, dizziness, breathing difficulties, and flu-like symptoms.[2]

Part 2: Laboratory Safety and Risk Mitigation - A Proactive Approach

Given the significant hazards associated with TBT compounds, a robust and proactive safety culture is paramount in any research setting.

Hazard Identification and Risk Assessment

Before any work with TBT compounds begins, a thorough risk assessment must be conducted. This involves identifying the specific TBT compound being used, understanding its concentration and physical form (solid, liquid), and evaluating the potential routes of exposure (inhalation, dermal contact, ingestion).

Risk Assessment Workflow:

Caption: A workflow for conducting a risk assessment before handling TBT compounds.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against TBT exposure is the use of appropriate engineering controls and PPE.

-

Engineering Controls: All work with TBT compounds must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15][16] The work area should be well-ventilated, and access to an emergency eyewash station and safety shower is mandatory.[17]

-

Personal Protective Equipment (PPE): The selection of PPE is critical and depends on the specific task being performed.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields[17] | Chemical-impermeable gloves (e.g., nitrile, neoprene)[15][17] | Laboratory coat, long pants, and closed-toe shoes[15][17] | Required when vapors or aerosols are generated; use a NIOSH-approved respirator[15][17] |

| Spill Cleanup | Chemical splash goggles and a face shield[15][17] | Heavy-duty, chemical-resistant gloves[17] | Chemical-resistant suit or apron over a lab coat[17] | Self-contained breathing apparatus (SCBA) for large spills[17] |

| Waste Disposal | Safety goggles with side-shields[17] | Chemical-impermeable gloves[17] | Laboratory coat | Not generally required if handling closed containers[17] |

Data Presentation: Recommended Personal Protective Equipment for Handling Tributyltin Compounds.[15][17]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and contamination.

-

Handling: Always use the smallest quantity of the chemical necessary for the experiment.[17] Avoid the formation of dust and aerosols.[17] When transferring TBT reagents, especially those in Sure/Seal™ bottles, use proper syringe and needle techniques under an inert atmosphere.[16] Never work alone when handling TBT compounds.[16]

-

Storage: Store TBT compounds in a designated, well-ventilated, and secure area.[15] Keep containers tightly sealed when not in use and protect them from physical damage.[18]

Part 3: Emergency Procedures and Waste Management - Preparedness and Responsibility

Even with the best precautions, accidents can happen. Having well-defined emergency procedures and a compliant waste disposal plan is non-negotiable.

Spill and Exposure Response

In Case of a Spill:

-

Evacuate and Alert: Immediately evacuate the area and alert others.

-

Assess the Spill: Determine the size and nature of the spill. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

-

Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials.

-

Clean and Decontaminate: Carefully clean the spill area, working from the outside in. Decontaminate the area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[4]

In Case of Personal Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4][19]

-

Eye Contact: Promptly flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][19]

-

Inhalation: Move the individual to fresh air immediately.[4]

-

Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention. [4]

Decontamination of Laboratory Equipment

Glassware and other equipment that have come into contact with TBT compounds must be decontaminated before reuse or disposal to prevent cross-contamination.

Experimental Protocol: Glassware Decontamination

-

Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the TBT residue. Collect this rinse as hazardous waste.[15]

-

Oxidative Soaking: Prepare a 20% nitric acid solution or a 10-20% household bleach (sodium hypochlorite) solution.[15][20]

-

Overnight Soak: Immerse the glassware in the oxidizing solution and let it soak overnight in a well-ventilated area (preferably a fume hood).[15][20]

-

Thorough Rinsing: Carefully decant the oxidizing solution into a designated hazardous waste container.[15] Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[15]

-

Drying: Allow the glassware to air dry completely before reuse.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of TBT waste is crucial to prevent environmental contamination and ensure regulatory compliance.[15]

-

Waste Segregation: All waste containing TBT, including contaminated consumables like gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15][17]

-

Liquid Waste: Dilute concentrated TBT waste with a suitable organic solvent before transferring it to a labeled hazardous waste container.[15]

-

Solid Waste: Collect solid TBT waste and contaminated materials in a separate, clearly labeled hazardous waste container.

-

Storage and Pickup: Store hazardous waste in a designated and secure area until it is collected by your institution's EHS personnel for proper disposal.[15]

Waste Management Decision Tree:

References

- 1. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Tributyltin - Wikipedia [en.wikipedia.org]

- 9. Tributyltin exposure causes brain damage in Sebastiscus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Neurotoxicity and physiological stress in brain of zebrafish chronically exposed to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. delvallelab.weebly.com [delvallelab.weebly.com]

- 17. benchchem.com [benchchem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. reddit.com [reddit.com]

An In-depth Guide to Organostannanes in Cross-Coupling Reactions

Introduction: The Enduring Relevance of Organostannanes in Modern Synthesis

In the vast landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone, empowering chemists to construct complex molecular architectures with remarkable precision. Among the diverse array of organometallic reagents utilized in these transformations, organostannanes, the key partners in the venerable Stille reaction, hold a significant and enduring position. Despite the emergence of alternative coupling partners, the unique attributes of organostannanes—their stability, functional group tolerance, and predictable reactivity—ensure their continued relevance in both academic research and the pharmaceutical industry.

This technical guide provides a comprehensive exploration of organostannanes in cross-coupling reactions, with a primary focus on the Stille reaction. We will delve into the mechanistic intricacies of this powerful transformation, dissecting the catalytic cycle to understand the causality behind experimental choices. Furthermore, this guide will equip researchers, scientists, and drug development professionals with practical, field-proven insights and detailed experimental protocols to effectively harness the synthetic potential of organostannanes.

A Note on Safety and Handling

It is crucial to acknowledge the inherent toxicity of organotin compounds. Many organostannanes are toxic and can be absorbed through the skin. Proper handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are paramount. Additionally, the removal of tin byproducts from reaction mixtures requires specific workup procedures to minimize environmental impact and ensure product purity.

The Stille Reaction: A Mechanistic Deep Dive

The Stille reaction facilitates the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl, vinyl, or acyl halide or pseudohalide, catalyzed by a palladium(0) complex. The reaction is prized for its exceptional tolerance of a wide variety of functional groups, including esters, amides, ketones, and nitro groups, making it a valuable tool in the synthesis of complex molecules.

The Catalytic Cycle: A Symphony of Three Key Steps

The generally accepted mechanism of the Stille reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding each step is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Figure 1: Catalytic Cycle of the Stille Reaction.